molecular formula C30H42O4 B13966862 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione

Cat. No.: B13966862
M. Wt: 466.7 g/mol
InChI Key: UOUHIDKSNWEWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C30H42O4 and a molecular weight of 466.65 g/mol . This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis[2][1].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate then undergoes Ullmann condensation with 2-ethylhexanol to yield the desired product[2][1].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity[2][1].

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid[][1].

Major Products

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Halogenated or nitrated aromatic compounds[][1]

Scientific Research Applications

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of advanced materials and polymers[2][1].

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is unique due to its specific substituents, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in specialized applications where other similar compounds may not perform as effectively[2][1].

[2][1]: ChemBK : X-MOL : ChemicalBook : ChemBK : CNReagent

Properties

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione

InChI

InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3

InChI Key

UOUHIDKSNWEWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.